(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-c][1,2]thiazine core, which is known for its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(2-ethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-2-28-19-11-7-6-10-17(19)23-14-20-21(25)22-18(12-13-29-22)24(30(20,26)27)15-16-8-4-3-5-9-16/h3-14,23H,2,15H2,1H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQRHRITMVDLQC-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The starting materials often include benzylamine, 2-ethoxybenzaldehyde, and thieno[3,2-c][1,2]thiazine derivatives. The key steps in the synthesis may involve:
Condensation Reaction: Benzylamine reacts with 2-ethoxybenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thieno[3,2-c][1,2]thiazine derivatives under acidic or basic conditions to form the desired compound.
Oxidation: The final step involves oxidation to introduce the 2,2-dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazine ring or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These potential activities make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
2-Aminoethyl methacrylate: Another compound with an amine group, used in polymer synthesis.
Uniqueness
What sets (3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione apart is its thieno[3,2-c][1,2]thiazine core and the presence of both benzyl and ethoxyphenyl groups. This unique combination of structural features provides it with distinct chemical reactivity and potential biological activities not found in simpler compounds like benzylamine or 2-aminoethyl methacrylate.
Biological Activity
(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound belonging to the thieno[3,2-c][1,2]thiazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.5 g/mol. Its structure includes a benzyl group and an ethoxyphenylamino group attached to a thieno[3,2-c][1,2]thiazine core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 894668-93-0 |
Anticancer Properties
Recent studies have indicated that compounds similar to (3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis pathways. This interaction can lead to the induction of apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that derivatives of thieno[3,2-c][1,2]thiazines can significantly reduce the viability of various cancer cell lines by modulating signaling pathways associated with cell growth and survival.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that:
- Spectrum of Activity : It has been tested against a range of bacteria and fungi. In particular, derivatives have shown effectiveness against Gram-positive bacteria.
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Evaluation
The synthesis of (3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine involves several steps including:
- Formation of the Thiazine Core : Cyclization reactions are performed under controlled conditions to form the thiazine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the benzyl and ethoxyphenylamino groups.
In Vitro Studies
Table 1 summarizes the biological activity data from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
